molecular formula C14H17N5O B6124091 Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- CAS No. 626216-01-1

Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]-

Cat. No.: B6124091
CAS No.: 626216-01-1
M. Wt: 271.32 g/mol
InChI Key: NIZJMTHXLYNWKY-UHFFFAOYSA-N
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Description

Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a methanone group attached to a hexahydro-1H-azepin-1-yl moiety and a 4-(1H-tetrazol-1-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- typically involves multi-step organic reactions. One common approach is to start with the preparation of the hexahydro-1H-azepin-1-yl intermediate, which can be synthesized from hexamethyleneimine through a series of reactions involving amination and cyclization . The 4-(1H-tetrazol-1-yl)phenyl group can be introduced via a tetrazole formation reaction, which involves the reaction of an appropriate phenyl precursor with sodium azide and ammonium chloride under acidic conditions . The final step involves the coupling of the two intermediates under controlled conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The tetrazole moiety is also known to interact with metal ions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-1H-azepin-1-amine: A simpler analog with similar structural features but lacking the tetrazole moiety.

    1H-Tetrazol-1-ylphenylmethanone: A related compound with a similar tetrazole group but different overall structure.

Uniqueness

Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- is unique due to its combination of the hexahydro-1H-azepin-1-yl and 4-(1H-tetrazol-1-yl)phenyl groups This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs

Properties

IUPAC Name

azepan-1-yl-[4-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(18-9-3-1-2-4-10-18)12-5-7-13(8-6-12)19-11-15-16-17-19/h5-8,11H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZJMTHXLYNWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174069
Record name (Hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626216-01-1
Record name (Hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626216-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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